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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)piperazine

Cat. No.: B2986007 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-
Chlorophenyl)piperazine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-(4-Chlorophenyl)piperazine, a key intermediate in pharmaceutical synthesis.

Designed for researchers, scientists, and drug development professionals, this document

delves into the theoretical significance and practical determination of critical parameters such

as molecular structure, partition coefficient (LogP), melting point, solubility, and acid

dissociation constant (pKa). Each section combines established data with detailed, field-proven

experimental protocols, emphasizing the causal reasoning behind methodological choices to

ensure scientific integrity and reproducibility.

Introduction and Chemical Identity
2-(4-Chlorophenyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a

common scaffold in medicinal chemistry, and its derivatives are known for a wide range of

biological activities. Understanding the physicochemical properties of this specific intermediate

is paramount for its effective use in synthetic chemistry, process development, and as a

precursor for active pharmaceutical ingredients (APIs). These properties govern its reactivity,

solubility, purification, and formulation characteristics, directly impacting the efficiency of

synthesis and the bioavailability of any resulting drug candidates.

Table 1: Chemical Identifiers for 2-(4-Chlorophenyl)piperazine
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Identifier Value Source

IUPAC Name 2-(4-chlorophenyl)piperazine PubChem[1]

CAS Number 91517-25-8
SCBT, ChemicalBook,

PubChem[1][2][3]

Molecular Formula C₁₀H₁₃ClN₂
SCBT, ChemicalBook,

PubChem[1][2][3]

Molecular Weight 196.68 g/mol
SCBT, ChemicalBook,

PubChem[1][2][3]

Canonical SMILES
C1CNC(CN1)C2=CC=C(C=C2

)Cl
PubChem[1]

Summary of Key Physicochemical Properties
The following table provides a high-level summary of the essential physicochemical data for 2-
(4-Chlorophenyl)piperazine. It is critical to note that while some properties can be accurately

predicted computationally, experimental verification remains the gold standard in drug

development for ensuring data quality and regulatory compliance.

Table 2: Core Physicochemical Data
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Property Value / Range Method
Significance in
Drug Development

Melting Point (°C)

Not available in

literature; requires

experimental

determination.

Capillary Method

Purity assessment,

solid-state stability,

formulation

processing.

Boiling Point (°C)

Not available in

literature; requires

experimental

determination.

Vacuum Distillation

Purification strategy,

thermal stability

assessment.

logP (Octanol/Water) 1.3 Computed (XLogP3)

Predicts lipophilicity,

membrane

permeability, and

metabolic fate.[1]

pKa

Not available in

literature; requires

experimental

determination.

Potentiometric

Titration

Determines ionization

state at physiological

pH, affecting solubility

and receptor binding.

Solubility

Not available in

literature; requires

experimental

determination.

Shake-Flask Method

Impacts absorption,

bioavailability, and

formulation design.

Partition Coefficient (LogP): A Measure of
Lipophilicity
The octanol-water partition coefficient (LogP) is a critical determinant of a molecule's

pharmacokinetic profile. It quantifies the differential solubility of a compound in a hydrophobic

(n-octanol) and a hydrophilic (water) phase, providing a robust estimate of its lipophilicity.[4] A

positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value

signifies a preference for the aqueous phase (hydrophilic).[4][5]
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The computed XLogP3 value for 2-(4-Chlorophenyl)piperazine is 1.3[1]. This value suggests

the compound is moderately lipophilic, indicating it is likely to have reasonable absorption and

membrane permeability. However, experimental validation is crucial.

Experimental Protocol: Shake-Flask Method for LogP
Determination
This method is the traditional and most reliable technique for LogP measurement[6]. It involves

directly measuring the concentration of the analyte in equilibrated octanol and water phases.

Methodology:

Phase Preparation: Prepare a phosphate buffer solution (pH 7.4) to mimic physiological

conditions and saturate it with n-octanol. Concurrently, saturate n-octanol with the buffer

solution. This pre-saturation minimizes volume changes during the experiment.[7]

Sample Preparation: Accurately weigh a sample of 2-(4-Chlorophenyl)piperazine and

dissolve it in the pre-saturated n-octanol or buffer. The initial concentration should be chosen

to ensure it is detectable in both phases.

Partitioning: Combine equal volumes of the analyte-containing phase and the corresponding

empty phase in a separation funnel or vial.

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period

(typically 1-24 hours) to allow equilibrium to be reached. The system must be allowed to rest

until a clear separation of the two phases is observed.[7]

Phase Separation & Analysis: Carefully separate the aqueous and octanol layers. Determine

the concentration of the analyte in each phase using a validated analytical method, such as

High-Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

this value.[4]
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Preparation

Experiment

Analysis

1. Prepare & Pre-saturate
n-Octanol and Buffer (pH 7.4)

2. Dissolve Analyte
in one phase

3. Combine Phases in
Separatory Funnel

4. Shake to Reach
Equilibrium

5. Separate Layers

6a. Analyze Octanol Phase
(e.g., HPLC)

6b. Analyze Aqueous Phase
(e.g., HPLC)

7. Calculate P = [Org]/[Aq]
LogP = log10(P)

Click to download full resolution via product page

Caption: Workflow for LogP determination via the shake-flask method.
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Melting Point: An Indicator of Purity and Stability
The melting point of a solid crystalline compound is the temperature at which it transitions to a

liquid state. For a pure substance, this transition occurs over a very narrow temperature range

(typically <1°C). The presence of impurities depresses and broadens the melting range, making

it a fundamental criterion for purity assessment as well as compound identification.[8][9]

While a literature value for the melting point of 2-(4-Chlorophenyl)piperazine is not readily

available, its determination is a straightforward and essential characterization step.

Experimental Protocol: Capillary Melting Point
Determination
The capillary method is the most common technique for determining melting points in a

research setting due to its simplicity and small sample requirement.[10]

Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for

uniform packing and heat transfer.

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample.

Invert the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid

into the closed end. The packed sample height should be 2-3 mm.[11]

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point

apparatus (e.g., a Mel-Temp).

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid

determination by heating quickly to get a preliminary value. Allow the apparatus to cool

before proceeding.[8][11]

Careful Determination: Heat the block at a medium rate until the temperature is about 20°C

below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[11] A

slow heating rate is critical to ensure the thermometer reading accurately reflects the sample

temperature at equilibrium.[11]
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Observation & Recording: Record two temperatures: T1, the temperature at which the first

droplet of liquid appears, and T2, the temperature at which the entire sample becomes a

clear liquid. The melting point is reported as the range T1-T2.

Validation: For robust data, the determination should be repeated at least twice with fresh

samples until consistent values are obtained.
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1. Prepare Dry,
Powdered Sample

2. Load 2-3 mm of Sample
into Capillary Tube

3. Place Tube in
Apparatus

4. Heat Slowly
(1-2°C / min)

near Melting Point

5. Observe & Record
Melting Range (T1-T2)

Result:
Sharp Range -> Pure

Broad Range -> Impure
 

Setup

Titration

Analysis

1. Prepare Analyte Solution
of Known Concentration

2. Calibrate pH Meter &
Assemble Titration Apparatus

3. Add Standardized Titrant
(e.g., HCl) in Increments

4. Record pH after
Each Addition

5. Plot pH vs. Titrant Volume

6. Identify Inflection Point
(Half-Equivalence Point)

Result:
pKa = pH at 50% Neutralization
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1. Add Excess Solid Analyte
to Solvent (e.g., Buffer)

2. Agitate at Constant Temp
for 24-72h to Equilibrate

3. Separate Solid from Solution
(Centrifuge/Filter)

4. Analyze Analyte Concentration
in Supernatant (e.g., HPLC)

Result:
Concentration = Solubility

(mg/mL)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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